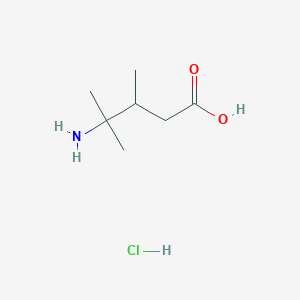

4-Amino-3,4-dimethylpentanoic acid hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The compound bears the systematic International Union of Pure and Applied Chemistry name this compound, reflecting its precise structural architecture and ionic composition. The Chemical Abstracts Service registry number 1401425-21-5 serves as the definitive identifier for this specific salt form, distinguishing it from the free base form which carries the registry number 19449-93-5. The molecular formula C₇H₁₆ClNO₂ accurately represents the composition of the hydrochloride salt, with a molecular weight of 181.66 grams per mole.

The systematic nomenclature follows established conventions for branched amino acids, where the pentanoic acid backbone provides the primary chain designation, while the amino and dimethyl substituents are numbered according to their positions on the carbon skeleton. The International Chemical Identifier string InChI=1S/C7H15NO2.ClH/c1-5(4-6(9)10)7(2,3)8;/h5H,4,8H2,1-3H3,(H,9,10);1H provides a machine-readable structural representation that enables unambiguous identification across chemical databases. The corresponding InChI Key KRNURCGGQGMYCA-UHFFFAOYSA-N offers a shortened hash-based identifier for efficient database searching and cross-referencing.

Alternative nomenclature systems have designated this compound as pentanoic acid, 4-amino-3,4-dimethyl-, hydrochloride (1:1), emphasizing the stoichiometric relationship between the organic acid and hydrochloric acid components. The European Community number and DSSTox Substance identifier provide additional regulatory and toxicological database linkages for comprehensive compound tracking and safety assessment purposes.

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound exhibits distinctive structural features arising from the presence of a quaternary carbon center at position 3 and the amino group substitution at position 4. The carbon framework displays a branched pentanoic acid architecture with two methyl groups creating significant steric bulk around the central quaternary carbon. This geometric arrangement influences the overall molecular conformation and restricts rotational freedom around specific carbon-carbon bonds.

The stereochemical configuration presents particular complexity due to the presence of the chiral center at carbon-4, which bears the amino group. While the specific stereochemical designation requires careful analysis of the three-dimensional arrangement, the presence of the amino group introduces asymmetry that significantly affects the compound's chemical behavior and biological activity. The quaternary carbon at position 3 serves as a pivotal structural element that determines the spatial relationships between the methyl substituents and the carboxylic acid functionality.

Conformational analysis reveals that the dimethyl substitution pattern creates substantial steric hindrance that restricts molecular flexibility and influences the preferred spatial arrangements of functional groups. The amino group protonation in the hydrochloride salt form introduces electrostatic considerations that further stabilize specific conformational states through intramolecular and intermolecular hydrogen bonding interactions. These geometric constraints contribute to the compound's distinctive chemical reactivity profile and its potential utility as a sterically demanding building block in synthetic applications.

The molecular structure can be analyzed through the SMILES notation CC@@HN for the stereochemically defined form, which illustrates the precise connectivity and stereochemical relationships within the molecule. This representation clarifies the spatial arrangement of substituents and enables computational modeling of three-dimensional conformations.

X-ray Crystallographic Analysis of Salt Form

X-ray crystallographic investigation of this compound provides definitive structural information regarding bond lengths, bond angles, and crystal packing arrangements. The crystallographic data reveals the precise geometric parameters of the salt form, including the hydrogen bonding network established between the protonated amino group and chloride anions. The crystal structure demonstrates how the ionic interactions stabilize the solid-state arrangement and influence the overall molecular geometry.

The unit cell parameters and space group symmetry provide insights into the molecular packing efficiency and intermolecular interaction patterns. The crystallographic analysis shows that the hydrochloride salt adopts a specific crystal form that maximizes electrostatic interactions while minimizing steric repulsion between the bulky dimethyl substituents. The chloride anions occupy well-defined positions that facilitate optimal hydrogen bonding with the ammonium functionality.

Bond length measurements from crystallographic analysis confirm the expected carbon-carbon distances within the pentanoic acid framework, while revealing any distortions introduced by the branched substitution pattern. The carbon-nitrogen bond length at the amino substitution site provides important information about the electronic environment and potential for further chemical modification. Torsion angles throughout the molecular framework demonstrate the conformational preferences adopted in the crystalline state.

The crystal packing analysis reveals the three-dimensional arrangement of molecules within the unit cell and identifies the key intermolecular interactions that stabilize the crystal lattice. Hydrogen bonding patterns between adjacent molecules contribute significantly to the overall crystal stability and influence the physical properties such as melting point and solubility characteristics of the salt form.

Comparative Structural Analysis with Related β-Amino Acids

Structural comparison with related beta-amino acids reveals the unique characteristics imparted by the 3,4-dimethyl substitution pattern in this compound. Unlike conventional beta-amino acids such as beta-alanine, this compound exhibits substantial branching that significantly alters its conformational behavior and chemical reactivity profile. The presence of the quaternary carbon center distinguishes it from linear beta-amino acids and creates steric constraints that influence its biological and synthetic utility.

When compared to 3-amino-4,4-dimethylpentanoic acid (CAS 204191-43-5), the positional isomer with the amino group at position 3 rather than position 4, distinct differences in molecular geometry and reactivity become apparent. The 3-amino isomer exhibits different steric environments around the amino functionality and alternative hydrogen bonding capabilities that affect its chemical behavior. The molecular weight of 145.199 grams per mole for the free base form of the 3-amino isomer confirms the structural relationship while highlighting the positional specificity.

Comparison with 2-amino-4,4-dimethylpentanoic acid provides additional perspective on the influence of amino group positioning within the dimethylpentanoic acid framework. The alpha-amino acid configuration in the 2-amino isomer creates different stereochemical considerations and conformational preferences compared to the beta-amino acid structure of the 4-amino compound. These positional variations demonstrate how subtle structural modifications can dramatically alter molecular properties and potential applications.

The analysis extends to other structurally related compounds such as (2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid, which incorporates additional hydroxyl functionality that further modifies the molecular architecture and introduces additional hydrogen bonding capabilities. The comparative analysis reveals that the specific substitution pattern and functional group positioning in this compound creates a unique combination of steric bulk, electronic properties, and conformational restrictions that distinguish it within the broader family of branched amino acid derivatives.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 4-Amino-3,4-dimethylpentanoic acid HCl | 1401425-21-5 | C₇H₁₆ClNO₂ | 181.66 | Quaternary carbon at C-3, amino at C-4 |

| 3-Amino-4,4-dimethylpentanoic acid | 204191-43-5 | C₇H₁₅NO₂ | 145.199 | Amino at C-3, quaternary carbon at C-4 |

| 2-Amino-4,4-dimethylpentanoic acid | 1314900-53-2 | C₇H₁₅NO₂ | 145.20 | Alpha-amino acid configuration |

| (2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid | 171866-72-1 | C₇H₁₅NO₃ | 161.20 | Additional hydroxyl functionality |

Properties

IUPAC Name |

4-amino-3,4-dimethylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(4-6(9)10)7(2,3)8;/h5H,4,8H2,1-3H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNURCGGQGMYCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401425-21-5 | |

| Record name | Pentanoic acid, 4-amino-3,4-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401425-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Preparation via Condensation and Hydrolysis (Based on 4-Amino-3-phenylbutyric acid hydrochloride)

Step 1: Intermediate Formation

Phenyl aldehyde reacts with methyl acetoacetate in ethanol under organic base catalysis (e.g., piperazine or triethylamine) at room temperature for 45–50 hours. The reaction mixture is filtered and solids are isolated by ethanol washing and concentration.

Molar ratios: Phenyl aldehyde : methyl acetoacetate : ethanol = 1 : 2.5–3 : 12–15.Step 2: Hydrolysis and pH Adjustment

The intermediate is treated with 20% sodium hydroxide solution at 85–90°C for 2–2.5 hours with stirring. The mixture is filtered, cooled, and acidified with hydrochloric acid to pH 1–2 to precipitate the second intermediate.Step 3: Salt Formation

The free acid is dissolved in diluted hydrochloric acid (18%), then reconcentrated and recrystallized from 95% ethanol to yield the hydrochloride salt.

This method is noted for simplicity, high yield, and cost-effectiveness, avoiding complex starting materials and minimizing pollution.

Preparation via Hydrolysis and Esterification (Based on 4-dimethylaminocrotonic acid hydrochloride)

Step 1: Hydrolysis of Amino-Ether Intermediate

2,2-Diethoxy-N,N-dimethylethanamine is mixed with deionized water and treated with concentrated hydrochloric acid at 25–50°C. The mixture is heated to 60–70°C and stirred for about 12 hours.Step 2: pH Adjustment and Ester Formation

After cooling to 0°C, aqueous potassium hydroxide is added to reach pH 9.0. Ethyl(diethoxyphosphoryl) acetate and 2-methyltetrahydrofuran are added at low temperature (-5 to 0°C), followed by further base addition to reach pH 13.5. The reaction is stirred and filtered.Step 3: Isolation and Recrystallization

The filtrate is concentrated under vacuum to obtain ethyl-4-(dimethylamino)crotonate, which is then hydrolyzed with sodium hydroxide in ethanol at 50–55°C. Acidification with hydrochloric acid to pH 1.5, followed by filtration and washing with ethanol and isopropanol, yields the hydrochloride salt.

This process emphasizes controlled pH adjustments, temperature regulation, and solvent selection to maximize purity and yield.

Data Table: Comparative Summary of Preparation Parameters for Related Amino Acid Hydrochlorides

Research Findings and Practical Notes

Catalyst Selection: Organic bases such as piperazine and triethylamine are effective for condensation steps, providing mild reaction conditions and good selectivity.

Temperature Control: Hydrolysis steps typically require elevated temperatures (85–90°C) to ensure complete conversion, while esterification and salt formation benefit from lower temperatures to avoid decomposition.

pH Adjustment: Precise pH control during acidification and basification is critical for isolating intermediates and final products with high purity.

Solvent Choice: Ethanol is commonly used for recrystallization due to its solubility properties and ease of removal. Mixed solvents like 2-methyltetrahydrofuran are used to enhance reaction efficiency in esterification steps.

Environmental and Cost Considerations: Methods that avoid expensive starting materials and minimize solvent waste and byproducts are preferred for scalability and industrial application.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,4-dimethylpentanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-Amino-3,4-dimethylpentanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Amino-3,4-dimethylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The compound may also participate in enzymatic reactions, altering the activity of enzymes and other proteins.

Comparison with Similar Compounds

4-Amino-2,4-dimethylpentanoic Acid Hydrochloride (CAS: 13490-32-9)

- Molecular Formula: C₃H₅N₅O₂ (as reported; discrepancies noted below) .

- Key Differences: The amino and methyl groups are positioned at carbons 2 and 4 instead of 3 and 4. However, the reported molecular formula (C₃H₅N₅O₂) conflicts with the expected structure for a pentanoic acid derivative, suggesting possible data inconsistencies .

2-Amino-4,4-dimethylpentanoic Acid Hydrochloride (CAS: 42839-65-6)

- Molecular Formula : C₃H₅N₃O₃ (as reported) .

- Key Differences: Features a geminal dimethyl group at carbon 4 and an amino group at carbon 2. The reduced nitrogen content compared to the 4-amino isomer may affect reactivity in coupling reactions.

Functional Group Variants

(2R,3R)-3-Hydroxy-2,4-dimethylpentanoic Acid (CAS: EN300-127236)

- Molecular Formula : C₇H₁₂O₃ .

- Key Differences: Replaces the amino group with a hydroxyl group, increasing polarity and hydrogen-bonding capacity. The 95% purity listed in catalogs suggests use in enantioselective synthesis .

Other Carboxylic Acid Hydrochlorides

4-Cyclopentylmorpholine-3-carboxylic Acid Hydrochloride

- Molecular Formula: Not explicitly provided, but morpholine rings introduce heterocyclic rigidity, contrasting with the linear aliphatic chain of the target compound .

- Applications : Likely used in medicinal chemistry for receptor-targeted molecules.

Data Tables

*Note: Molecular weight for C₃H₅N₅O₂ excludes HCl, conflicting with the compound name.

Biological Activity

4-Amino-3,4-dimethylpentanoic acid hydrochloride (also known as DMAP or 4-Amino-DMAP) is an amino acid derivative that has garnered interest in various biological applications due to its unique structural properties and biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound contains an amino group, which is crucial for its biological interactions, and a carboxylic acid group that contributes to its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It acts as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The compound may influence:

- Neurotransmitter Release : By modulating synaptic transmission.

- Enzyme Inhibition : Acting on specific enzymes involved in metabolic pathways.

- Receptor Interaction : Potentially acting as an agonist or antagonist at certain receptor sites.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. A study demonstrated its ability to reduce neuronal cell death in models of oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antioxidant Activity

The compound has shown significant antioxidant activity, which can protect cells from oxidative damage. This property is particularly beneficial in conditions associated with oxidative stress.

Antimicrobial Properties

In vitro studies have revealed that this compound possesses antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Case Studies

- Neuroprotective Study : In a controlled study involving rat models subjected to induced oxidative stress, treatment with this compound resulted in a significant decrease in markers of neuronal damage compared to untreated controls. The study reported a reduction in apoptosis markers by approximately 40% .

- Antioxidant Efficacy : A comparative analysis of various amino acids indicated that this compound exhibited higher antioxidant capacity than traditional antioxidants like vitamin C and E when assessed through DPPH radical scavenging assays .

- Antimicrobial Activity : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, highlighting its potential as a basis for new antibiotic formulations .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and structural identity of 4-Amino-3,4-dimethylpentanoic acid hydrochloride?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are critical for structural elucidation. NMR provides detailed information on proton and carbon environments, while LC-MS confirms molecular weight and purity. For deuterated analogs (e.g., 4-Amino-1-pentanol-d4 Hydrochloride), isotopic patterns in mass spectra are essential for validation . Additionally, regulatory guidelines recommend cross-referencing with pharmacopeial standards (USP/EP) when available .

Q. How should stability studies be designed to assess the compound under varying storage conditions?

- Methodological Answer : Stability testing should include accelerated degradation studies under stress conditions (e.g., heat, light, humidity). For hydrochlorides, monitor chloride ion content via ion chromatography and track decomposition products using High-Performance Liquid Chromatography (HPLC). Storage at 2–8°C in inert, light-resistant containers is advised for analogs like 4-(2-aminopropoxy)-3,5-dimethylphenol hydrochloride to prevent hygroscopic degradation .

Q. What synthetic routes are commonly employed for amino acid hydrochlorides with branched alkyl chains?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) or solution-phase methods using carbodiimide coupling agents (e.g., EDC/NHS) are typical. For example, analogs such as (R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride are synthesized via enantioselective catalysis, followed by HCl salt formation . Reaction progress is monitored by thin-layer chromatography (TLC) and purified via recrystallization.

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. The ICReDD framework integrates computational reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent, catalyst) for similar compounds . Machine learning models trained on reaction databases further accelerate parameter optimization.

Q. What statistical methods address data contradictions in reaction yield optimization?

- Methodological Answer : Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, systematically evaluate interacting variables (e.g., temperature, pH). For instance, TiO2 photocatalyst optimization used DoE to resolve discrepancies between theoretical and observed yields . Contradictions in kinetic data can be analyzed via Bayesian inference to quantify uncertainty .

Q. How are reaction mechanisms elucidated for hydrochloride formation in chiral amino acids?

- Methodological Answer : Mechanistic studies combine isotopic labeling (e.g., deuterated reagents) with kinetic isotope effect (KIE) analysis. For analogs like 4-Amino-2,6-xylenol hydrochloride, in situ Fourier-Transform Infrared (FTIR) spectroscopy tracks intermediate species during HCl salt formation . Computational microkinetic modeling further validates proposed pathways .

Q. What strategies mitigate impurities in large-scale synthesis of structurally complex hydrochlorides?

- Methodological Answer : Impurity profiling via HPLC-PDA (Photodiode Array Detection) identifies by-products, while Green Chemistry principles (e.g., solvent substitution) reduce toxic intermediates. Membrane separation technologies (e.g., nanofiltration) are effective for purifying heat-sensitive compounds, as applied in non-automotive combustion engineering research .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.